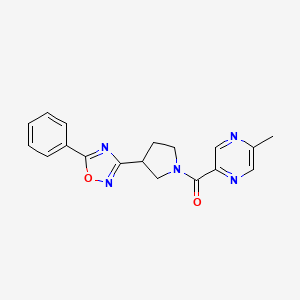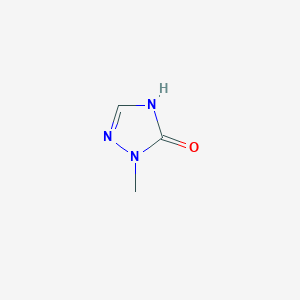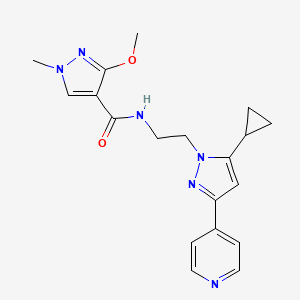
1-(4-(4-Chlorophenyl)piperazino)-2-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(4-Chlorophenyl)piperazino)-2-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-1-propanone is a useful research compound. Its molecular formula is C19H18Cl2F3N3O and its molecular weight is 432.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound, also known as Etrasimod or SMR000169927, primarily targets the sphingosine-1-phosphate (S1P) receptor . The S1P receptor plays a crucial role in the immune system, particularly in the regulation of lymphocyte trafficking .
Mode of Action
Etrasimod is a selective modulator of the S1P receptor . It works by binding to the receptor and altering its activity. This modification of the S1P receptor activity results in the trapping of T cells (a type of white blood cell) in the lymph nodes . By preventing these T cells from entering the bloodstream and reaching other tissues, Etrasimod can help reduce inflammation .
Biochemical Pathways
The primary biochemical pathway affected by Etrasimod involves the immune response . By modulating the S1P receptor, Etrasimod affects the trafficking of T cells, which are key players in the immune system . This can lead to a decrease in inflammation, which is a common response of the immune system to injury or disease .
Pharmacokinetics
It has a protein binding rate of 97.9% and is primarily metabolized in the liver . The elimination half-life is approximately 30 hours, and it is excreted mainly through feces (82%) and to a lesser extent through the kidneys (5%) .
Result of Action
The molecular and cellular effects of Etrasimod’s action primarily involve a reduction in inflammation. By trapping T cells in the lymph nodes and preventing them from contributing to inflammation in other tissues, Etrasimod can help manage conditions characterized by excessive inflammation, such as ulcerative colitis .
Properties
IUPAC Name |
1-[4-(4-chlorophenyl)piperazin-1-yl]-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2F3N3O/c1-12(17-16(21)10-13(11-25-17)19(22,23)24)18(28)27-8-6-26(7-9-27)15-4-2-14(20)3-5-15/h2-5,10-12H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDZPNJBIOTOEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)C(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[1-(3,4-dimethylcyclohexyl)-1H-pyrazol-4-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B2905369.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea](/img/structure/B2905371.png)



![5-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2905377.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2905381.png)
![5,7,7-Trimethyl-3,6-dioxabicyclo[3.2.2]nonane-2,4-dione](/img/structure/B2905382.png)

![N-(2-(diethylamino)ethyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2905384.png)



